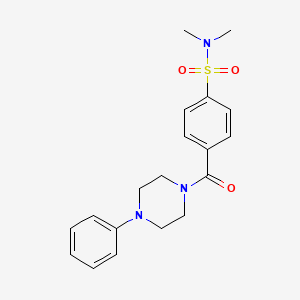

N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, commonly known as DPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mecanismo De Acción

Target of Action

Similar piperazine derivatives have been shown to act as acetylcholinesterase inhibitors (acheis) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, these compounds can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Mode of Action

Similar piperazine derivatives have been found to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .

Biochemical Pathways

By acting as an acetylcholinesterase inhibitor, it can affect the cholinergic pathway by increasing the concentration of acetylcholine in the synaptic cleft . This can lead to enhanced cholinergic neurotransmission, which plays a crucial role in memory and cognition .

Pharmacokinetics

Similar piperazine derivatives have been found to have adequate pharmacokinetic properties, as supported by in silico studies .

Result of Action

Similar piperazine derivatives have been found to improve short-term memory and anxiety levels in rats treated with aluminium chloride (alcl3), which were further improved after treatment . These compounds also attenuated the neurotoxic effects of AlCl3 as shown by the improvement in rats’ performance in the Water maze test and in lowering AChE activity .

Action Environment

The complexation of similar molecules with cucurbiturils can modulate their pka values, improve their solubility in aqueous solution, reduce the adverse effects of the drugs, and enhance the stability and/or enable targeted delivery of the drug molecule . Various key factors determining this process include the pH and dielectric constant of the medium, the cavity size of the host, the chemical characteristics of the substituents in the guest entity, and the presence/absence of metal cations .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of DPPB is its high degree of purity, which makes it suitable for use in various lab experiments. Additionally, DPPB is relatively easy to synthesize and has a low cost compared to other sulfonamide compounds. However, one limitation of DPPB is its low solubility in water, which can make it difficult to use in some experiments.

Direcciones Futuras

There are several future directions for research on DPPB, including investigating its potential use as an anticancer agent, exploring its mechanism of action, and developing new synthetic methods for its production. Additionally, DPPB could be studied for its potential use in treating neurological disorders such as Parkinson's disease and depression, due to its ability to modulate dopamine and serotonin receptors.

Métodos De Síntesis

The synthesis of DPPB involves the reaction of 4-phenylpiperazine-1-carboxylic acid with N,N-dimethylbenzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields DPPB as a white solid with a high degree of purity.

Aplicaciones Científicas De Investigación

DPPB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, DPPB has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and urease. Additionally, DPPB has been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Propiedades

IUPAC Name |

N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-20(2)26(24,25)18-10-8-16(9-11-18)19(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIIPULMQBULSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[2-(trimethylsilyl)ethynyl]-1,3-thiazole](/img/structure/B2852659.png)

![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)

![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2852663.png)

![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)

![5-(2-chlorophenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2852666.png)

![7-methyl-4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2852668.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate](/img/structure/B2852669.png)

![Methyl 5-oxaspiro[3.4]oct-7-ene-8-carboxylate](/img/structure/B2852673.png)

![N-(2-(dimethylamino)ethyl)-2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2852678.png)

![Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2852680.png)